2-methyl-N-(3-nitrobenzyl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAUCKDHEBBZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385994 | |
| Record name | 2-methyl-N-(3-nitrobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-37-4 | |
| Record name | 2-methyl-N-(3-nitrobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Methyl N 3 Nitrobenzyl Cyclohexanamine
Reaction Pathways and Intermediates
Nucleophilic Reactivity of the Secondary Amine Moiety
The defining characteristic of the amine moiety in 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The reactivity of this secondary amine is influenced by several factors, including its basicity, steric hindrance, and the electronic effects of its substituents.
Amines react readily with electrophiles such as alkyl halides in nucleophilic substitution reactions. msu.educhemrevise.org The reaction of the secondary amine in this compound with an alkyl halide would proceed via an SN2 mechanism to yield a tertiary ammonium (B1175870) salt. libretexts.org This salt can then be deprotonated to form a neutral tertiary amine. libretexts.org However, the reaction can continue, with the resulting tertiary amine reacting further to form a quaternary ammonium salt. chemguide.co.uklibretexts.org
The nucleophilicity of amines generally increases with basicity. masterorganicchemistry.com However, steric hindrance also plays a crucial role. The bulky 2-methylcyclohexyl and 3-nitrobenzyl groups attached to the nitrogen atom can impede its approach to an electrophilic center, potentially slowing down the reaction rate compared to less hindered secondary amines. masterorganicchemistry.com
| Factor | Description | Expected Effect on this compound |
|---|---|---|
| Electron Lone Pair | The available pair of non-bonding electrons on the nitrogen atom is the primary source of its nucleophilicity. chemguide.co.uk | Confers strong nucleophilic character to the molecule. |
| Basicity | Generally, more basic amines are stronger nucleophiles. The alkyl groups (cyclohexyl) are electron-donating, increasing basicity. | The cyclohexyl group enhances nucleophilicity. |
| Steric Hindrance | The bulky groups (2-methylcyclohexyl, 3-nitrobenzyl) attached to the nitrogen can physically block its attack on an electrophile. masterorganicchemistry.com | May reduce the rate of reaction compared to smaller secondary amines. |
| Hybridization | The sp³ hybridized nitrogen in the amine has a more available lone pair compared to sp² or sp hybridized nitrogens. | Standard sp³ hybridization supports good nucleophilicity. |
Chemical Transformations of the Nitroaromatic Group
The 3-nitrobenzyl portion of the molecule is a site of significant chemical activity, primarily involving the transformation of the nitro group. These reactions can be broadly categorized into reduction and photochemical processes.
The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a route to various nitrogen-containing functional groups. wikipedia.orgmasterorganicchemistry.com The nitro group of this compound can be reduced to the corresponding primary amine, 3-amino-N-(2-methylcyclohexyl)benzylamine, using several methods. masterorganicchemistry.com
Commonly, this is achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.com Another widely used method involves the use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com
The reduction process is not always a direct conversion to the amine. It often proceeds through a series of intermediates. Depending on the reaction conditions and the reducing agent used, intermediates such as nitroso and hydroxylamine (B1172632) species can be formed. mt.comnih.govorientjchem.org For instance, the reduction can be stopped at the hydroxylamine stage under specific conditions. wikipedia.orgmt.com
| Reagent(s) | Typical Product(s) | Notes |
|---|---|---|
| H₂, Pd/C, PtO₂, or Raney Ni | Primary Amine | A common and efficient method for complete reduction. wikipedia.orgmasterorganicchemistry.com |
| Fe, Sn, or Zn in acid (e.g., HCl) | Primary Amine | A classic method for nitro group reduction. masterorganicchemistry.com |
| Zinc dust and ammonium chloride | Hydroxylamine | Milder conditions can allow for partial reduction and isolation of intermediates. wikipedia.orgresearchgate.net |
| Tin(II) chloride or Chromium(II) chloride | Oxime | These reagents can be used for the conversion of nitro compounds to oximes. wikipedia.org |
Aromatic nitro compounds, particularly those with a hydrogen atom on a benzylic carbon (an ortho or gamma position relative to the nitro group), can undergo characteristic photochemical reactions. nih.govcdnsciencepub.com Upon UV irradiation, the excited nitro group can abstract a hydrogen atom from the benzylic position in an intramolecular redox reaction. nih.govcdnsciencepub.com This leads to the formation of an aci-nitro tautomer, which is a key intermediate. nih.govnih.gov
While this reaction is most studied for ortho-nitrobenzyl compounds, similar intramolecular photoredox pathways have been observed for meta- and para-nitrobenzyl systems, especially in aqueous solutions. cdnsciencepub.com The aci-nitro intermediate is unstable and can undergo further rearrangement. nih.gov For 2-nitrobenzyl compounds, this rearrangement typically yields an o-nitrosobenzaldehyde. nih.govrsc.org In the case of the 3-nitrobenzyl group in the target molecule, irradiation could potentially lead to the formation of a 3-nitrosobenzaldehyde derivative and cleavage of the benzylic C-N bond, although the efficiency and exact pathway may differ from the more commonly studied ortho isomer.
| Species | Role in Pathway | Formation |
|---|---|---|
| Excited Nitro Group | Initial reactive species | Formed upon absorption of UV light. cdnsciencepub.com |
| ***Aci*-nitro Tautomer** | Key intermediate | Formed via intramolecular hydrogen abstraction from the benzylic carbon. nih.govnih.gov |
| Nitroso Compound | Final photoproduct | Formed from the rearrangement and subsequent cleavage of the aci-nitro intermediate. nih.govrsc.org |
Reactivity of the Cyclohexane (B81311) Ring
The two substituents on the ring, the methyl group and the N-(3-nitrobenzyl)amino group, can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable due to the avoidance of steric repulsion known as 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com In an axial position, a substituent encounters steric strain from the other two axial hydrogens on the same side of the ring. libretexts.org
For a disubstituted ring like in the target molecule, the relative stability of the different possible chair conformations (arising from both cis/trans isomerism and ring flipping) depends on minimizing the total steric strain. The most stable conformation will be the one that places the largest possible number of bulky groups in equatorial positions. libretexts.org The dynamic interconversion between chair forms can affect the accessibility of the secondary amine's lone pair, thereby influencing its nucleophilic reactivity. nih.gov For instance, a conformation that locks the bulky sidechain in a position that shields the nitrogen lone pair could decrease its reaction rate. nih.gov
| Position | Relative Stability | Key Steric Interaction | Implication for Reactivity |
|---|---|---|---|
| Equatorial | More stable | Avoids significant steric strain. | The preferred conformation for bulky substituents, making reactive sites more accessible. libretexts.org |
| Axial | Less stable | Experiences 1,3-diaxial interactions with axial hydrogens. libretexts.orgmasterorganicchemistry.com | This conformation is energetically unfavorable and less populated at equilibrium. |
Mechanistic Elucidation through Kinetic Studies
To fully understand the reaction mechanisms of this compound, kinetic studies are indispensable. By measuring reaction rates under varying conditions (e.g., concentration, temperature, pH), one can deduce the order of the reaction, determine rate constants, and gain insight into the transition states and intermediates involved.
For example, to investigate the nucleophilic reactivity of the secondary amine (Section 3.1.1), one could monitor the rate of its reaction with a standard electrophile, such as methyl iodide. A plausible rate law for this SN2 reaction would be:
Rate = k [this compound] [Methyl Iodide]
For the reduction of the nitro group (Section 3.1.2.1), kinetic analysis using in-situ techniques could follow the disappearance of the starting material and the appearance of intermediates (like the hydroxylamine) and the final amine product. mt.com This would allow for the determination of the rate-limiting step and how it is affected by factors such as catalyst type, hydrogen pressure, and temperature. mt.com
| Experiment | Initial [Amine] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
This hypothetical data illustrates a reaction that is first order in both the amine and the electrophile, consistent with a bimolecular (SN2) mechanism.
Kinetic Isotope Effect (KIE) Analysis in Bond-Breaking Steps
A comprehensive search of scientific databases and chemical literature yields no specific studies on the kinetic isotope effect (KIE) involving this compound. KIE analysis is a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the rate of a chemical reaction. This analysis is particularly informative for identifying bond-breaking and bond-forming events in the rate-determining step.
Typically, in such an analysis, a hydrogen atom at a reactive site would be replaced by its heavier isotope, deuterium. The resulting change in reaction rate would provide insight into the transition state of the reaction. For this compound, potential sites for such studies would include the C-H bonds on the cyclohexyl ring, the methyl group, or the benzylic position. However, no experimental data or theoretical calculations on the KIE of this specific compound have been published.
Determination of Rate-Limiting Steps
However, there is no available research that details the kinetics of any reaction where this compound acts as a reactant or catalyst. Consequently, no rate-limiting steps for reactions involving this compound have been identified or reported in the scientific literature.
Advanced Spectroscopic Analysis for Structural Elucidation and Chemical Characterization of 2 Methyl N 3 Nitrobenzyl Cyclohexanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework.
High-Resolution ¹H and ¹³C NMR Spectroscopy for Proton and Carbon Environments
High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the electronic environment of each proton and carbon atom within 2-methyl-N-(3-nitrobenzyl)cyclohexanamine. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each nucleus, allowing for the differentiation of the aromatic, aliphatic, benzylic, and substituent-adjacent atoms.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons of the 3-nitrobenzyl group and the 2-methylcyclohexanamine moiety.
Aromatic Protons: The four protons on the 3-nitrophenyl ring would appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The substitution pattern would lead to a complex splitting pattern (multiplets).
Benzylic Protons: The two protons of the methylene bridge (-CH₂-) connecting the phenyl ring and the nitrogen atom would likely appear as a singlet or a pair of doublets (if diastereotopic) in the range of δ 3.8-4.2 ppm.
Cyclohexyl Protons: The protons on the cyclohexyl ring, including the methine proton attached to the nitrogen-bearing carbon (C1), would resonate in the upfield aliphatic region (δ 1.0-3.0 ppm). These signals would exhibit complex splitting due to extensive spin-spin coupling.
Methyl Protons: The three protons of the methyl group on the cyclohexyl ring would likely appear as a doublet in the upfield region (δ 0.8-1.2 ppm).
Amine Proton: The N-H proton signal is expected as a broad singlet, with its chemical shift being variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The six carbons of the nitrobenzyl group are expected in the δ 120-150 ppm range. The carbon atom directly attached to the nitro group (C-NO₂) would be significantly deshielded.
Benzylic Carbon: The benzylic -CH₂- carbon signal is anticipated around δ 50-55 ppm.
Cyclohexyl Carbons: The carbons of the 2-methylcyclohexyl ring would appear in the aliphatic region (δ 20-60 ppm). The carbon atom bonded to the nitrogen (C1) would be the most downfield among the ring carbons.
Methyl Carbon: The methyl carbon signal is expected in the upfield region, typically around δ 15-20 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.5 - 8.5 | Multiplet (m) |
| Benzylic -CH₂- | 3.8 - 4.2 | Singlet (s) or Doublet (d) |
| Cyclohexyl C1-H | 2.5 - 3.0 | Multiplet (m) |
| Other Cyclohexyl C-H | 1.0 - 2.2 | Multiplets (m) |
| Methyl -CH₃ | 0.8 - 1.2 | Doublet (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NO₂ | ~148 |
| Other Aromatic C | 120 - 140 |
| Benzylic -CH₂- | 50 - 55 |
| Cyclohexyl C-N | 55 - 60 |
| Other Cyclohexyl C | 20 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. youtube.comscience.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would be used to map the entire spin-spin coupling network within the cyclohexyl ring and to establish the connectivity between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). princeton.edu This technique is crucial for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, it would definitively link the benzylic proton signals to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). sdsu.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations would include those from the benzylic protons to the aromatic carbons and the C1 carbon of the cyclohexyl ring, confirming the link between the benzyl (B1604629) and cyclohexanamine moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is the primary NMR method for determining stereochemistry and preferred conformations. For this molecule, NOESY could reveal the relative orientation (cis or trans) of the methyl group and the nitrobenzylamino group on the cyclohexyl ring by showing spatial proximity between protons on these groups.
Conformational Analysis and Dynamics in Solution via NMR
The cyclohexyl ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The two substituents (methyl and nitrobenzylamino groups) can occupy either axial or equatorial positions. NMR spectroscopy is a powerful tool for investigating these conformational preferences in solution. nih.gov
The analysis of ³JHH coupling constants between adjacent protons on the cyclohexyl ring can help determine their dihedral angles and thus the preferred chair conformation and the orientation of the substituents. For instance, a large coupling constant (8-13 Hz) between two vicinal methine protons typically indicates a trans-diaxial relationship, whereas smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
Furthermore, NOESY data can provide direct evidence for the spatial arrangement of the substituents. For example, an NOE between a proton on the methyl group and the axial proton at C1 would support a specific conformational model. Variable-temperature NMR studies can also be employed to investigate the dynamics of ring inversion and any restricted rotation around the C-N bonds, providing insights into the energy barriers between different conformations. sjsu.edu
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. mdpi.com It is particularly useful for identifying functional groups, as each group has characteristic vibrational frequencies. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "molecular fingerprint." For this compound, the key functional groups would produce characteristic absorption bands.
N-O Stretching: The nitro group (NO₂) is expected to show two strong and characteristic stretching bands: an asymmetric stretch typically in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1335–1385 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methyl groups are observed just below 3000 cm⁻¹.
N-H Stretching: The stretching vibration of the secondary amine (N-H) bond typically appears as a single, moderately intense band in the 3300–3500 cm⁻¹ region. The exact position and broadness of this peak can indicate the presence and strength of intermolecular or intramolecular hydrogen bonding. mdpi.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually result in several bands in the 1450–1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration is expected in the 1020–1250 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | C-H (Alkyl) | 2850 - 2960 | Strong |
| Asymmetric N-O Stretch | Nitro (NO₂) | 1500 - 1560 | Strong |
| Aromatic C=C Stretch | C=C (Aromatic) | 1450 - 1600 | Medium |
| Symmetric N-O Stretch | Nitro (NO₂) | 1335 - 1385 | Strong |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.
For this compound, Raman spectroscopy would be particularly effective for observing symmetric vibrations and non-polar bonds.
Symmetric NO₂ Stretch: The symmetric stretching mode of the nitro group is often very strong and easily identifiable in the Raman spectrum.
Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, a symmetric vibration, typically gives a strong Raman signal.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also active in Raman spectroscopy.
By comparing the FT-IR and Raman spectra, a more complete picture of the molecule's vibrational modes can be obtained, aiding in a comprehensive structural characterization. researchgate.net
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy (typically to within 5 ppm). For this compound, with the molecular formula C₁₄H₂₀N₂O₂, the theoretical monoisotopic mass can be calculated. This exact mass allows for the unambiguous confirmation of its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
The molecular composition and calculated exact mass for the protonated molecule [M+H]⁺ are presented below. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecular ion for HRMS analysis.
Table 1: Theoretical Exact Mass Calculation for Protonated this compound
| Element | Count | Atomic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total [M+H]⁺ | | | 249.1603 |
An experimentally determined m/z value from an HRMS instrument that matches this theoretical value would provide strong evidence for the proposed molecular formula.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is expected to be directed by its key functional groups: the tertiary amine, the cyclohexyl ring, the benzylic position, and the nitroaromatic system.
The most common fragmentation pathway for N-benzyl compounds involves cleavage of the benzylic C-N bond. For the target molecule, this would lead to the formation of a stable benzyl or tropylium cation. The presence of the nitro group influences the fragmentation of the aromatic portion, with characteristic losses of NO, NO₂, and other small molecules. Cleavage adjacent to the nitrogen atom (α-cleavage) within the cyclohexyl moiety is also a highly probable fragmentation route.
Key predicted fragmentation pathways include:
Benzylic Cleavage: The bond between the benzyl group and the nitrogen is weak and prone to cleavage, which could result in the formation of the 3-nitrobenzyl cation (m/z 136) or the corresponding cyclohexylamine (B46788) radical.
Formation of Tropylium Ion: The benzyl cation can rearrange to the highly stable tropylium ion.
α-Cleavage of the Cyclohexyl Ring: The cleavage of the C-C bond adjacent to the nitrogen atom in the cyclohexyl ring is a characteristic fragmentation for amines. This can lead to the loss of various alkyl fragments from the cyclohexyl ring.
Fragmentation of the Nitroaromatic Ring: The nitro group can be lost as NO₂ (loss of 46 Da) or NO (loss of 30 Da) from the molecular ion or fragment ions containing the nitrobenzyl moiety.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 248 | [M]⁺ | Molecular Ion |
| 233 | [M - CH₃]⁺ | Loss of the methyl group from the cyclohexyl ring |
| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage leading to the 3-nitrobenzyl cation |
| 112 | [C₇H₁₄N]⁺ | Cleavage of the N-benzyl bond |
X-ray Crystallography for Solid-State Structure Determination
For this compound, obtaining a suitable single crystal would allow for its analysis by single-crystal X-ray diffraction. This experiment would yield the precise coordinates of each atom in the crystal lattice. From these coordinates, crucial structural parameters such as bond lengths, bond angles, and torsion angles can be determined with high precision. This would confirm the connectivity of the atoms, the stereochemistry of the 2-methylcyclohexyl group (i.e., cis/trans relationship between the methyl group and the amino substituent), and the conformation adopted by the molecule in the solid state. For example, similar analyses have been performed on other N-benzyl derivatives to confirm their molecular structures.
Table 3: Expected Structural Parameters from X-ray Crystallography
| Parameter | Expected Value Range / Information |
|---|---|
| C-N (amine) bond lengths | ~1.47 Å |
| C-C (cyclohexyl) bond lengths | ~1.54 Å |
| C-C (aromatic) bond lengths | ~1.39 Å |
| N-O (nitro) bond lengths | ~1.22 Å |
| Cyclohexyl ring conformation | Chair conformation |
| Relative stereochemistry | Cis/trans isomerism of the 2-methylcyclohexyl group |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in the crystal packing. The study of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts.
Hydrogen Bonding: Although the tertiary amine is not a hydrogen bond donor, the nitro group's oxygen atoms are potential hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving acidic protons from the benzyl or cyclohexyl groups are likely to be present, influencing the crystal packing. Similar interactions are observed in the crystal structures of other nitroaromatic compounds.
Pi-Stacking: The presence of the aromatic nitrobenzyl group allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions, where the aromatic rings are packed face-to-face or offset, are a significant contributor to the stability of many crystal structures containing aromatic moieties.
Analysis of crystal structures of related nitrogen-rich heterocyclic compounds has shown that N···H interactions can be a main driving force in crystal formation.
Other Spectroscopic Techniques for Specialized Investigations
While mass spectrometry and X-ray crystallography provide core structural information, other spectroscopic techniques are vital for a complete characterization, particularly for the compound's structure in solution and for confirming the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the structure of organic molecules in solution. For this compound, NMR would confirm the number and types of protons and carbons, their connectivity through scalar coupling (in ¹H NMR), and their chemical environments. 2D NMR techniques like COSY, HSQC, and HMBC would be used to assemble the complete molecular skeleton. The chemical shifts of the protons on the carbon bearing the nitrogen in the cyclohexyl ring and the benzylic protons would be characteristic.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the aromatic nitro group are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine would also be present. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed.
UV-Vis Spectroscopy for Electronic Transitions and Chromophores
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The specific wavelengths of absorption and their intensities are characteristic of the molecule's structure, particularly the presence of chromophores.
For this compound, the primary chromophores are the cyclohexyl ring, the secondary amine, and the 3-nitrobenzyl group. The benzene ring itself exhibits characteristic absorption bands, which are further influenced by the nitro substituent. The nitro group (NO₂) is a strong chromophore and an electron-withdrawing group, which can significantly affect the electronic transitions of the aromatic system.
The expected UV-Vis spectrum of this compound would likely display absorptions corresponding to π → π* transitions of the aromatic ring and potentially n → π* transitions associated with the non-bonding electrons of the nitrogen in the amine and the oxygen atoms in the nitro group. The solvent used for analysis can influence the position and intensity of these absorption bands.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (λmax, nm) | Chromophore |
|---|---|---|
| π → π* | 250-280 | Benzene Ring |
| n → π* | 300-350 | Nitro Group |
Note: This table represents expected values based on the constituent functional groups. Actual experimental data is required for confirmation.
Photoluminescence Studies for Excited State Behavior
Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, provides information about the excited state of a molecule after it has absorbed light. Following excitation, the molecule can relax to the ground state by emitting a photon. The wavelengths of emitted light and the efficiency of this process (quantum yield) are sensitive to the molecular structure and its environment.
The photoluminescent properties of this compound would be largely dictated by the 3-nitrobenzyl moiety. Nitroaromatic compounds are known to often exhibit weak fluorescence or phosphorescence due to efficient intersystem crossing to the triplet state and subsequent non-radiative decay pathways. The presence of the nitro group can quench fluorescence.
However, the interaction between the cyclohexanamine portion and the nitrobenzyl group could potentially lead to charge transfer in the excited state, which might influence the photoluminescence properties. The emission spectrum, if observable, would provide valuable data on the energy of the excited state and the various relaxation pathways available to the molecule. Factors such as solvent polarity and the potential for intramolecular hydrogen bonding could also play a significant role in the excited-state behavior.
Table 2: Hypothetical Photoluminescence Characteristics of this compound
| Parameter | Expected Observation | Influencing Factors |
|---|---|---|
| Excitation Wavelength (nm) | Corresponds to absorption maxima | Chromophoric groups |
| Emission Wavelength (nm) | Likely red-shifted from excitation | Excited-state relaxation pathways |
| Quantum Yield | Expected to be low | Non-radiative decay promoted by the nitro group |
Note: This table is hypothetical and serves to illustrate the expected parameters in a photoluminescence study. Experimental verification is necessary.
Computational Chemistry and Theoretical Modeling of 2 Methyl N 3 Nitrobenzyl Cyclohexanamine
Electronic Structure and Molecular Geometry Optimization
This area of study would focus on the fundamental quantum mechanical properties of the molecule to understand its stability and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-methyl-N-(3-nitrobenzyl)cyclohexanamine, DFT calculations would be employed to determine its optimized molecular geometry, which is the lowest energy arrangement of its atoms. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential map would offer insights into the molecule's reactivity and intermolecular interactions.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are computational chemistry methods based on quantum chemistry. Unlike DFT, which uses approximations for the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory would provide a higher level of accuracy for the electronic energy and other molecular properties, serving as a benchmark for DFT results.
Conformational Analysis and Potential Energy Surfaces
Due to the flexible cyclohexyl ring and the rotatable bonds in the benzyl (B1604629) and amine groups, this compound can exist in numerous conformations. A conformational analysis would systematically explore the potential energy surface of the molecule to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds). This would involve rotating key dihedral angles and calculating the energy at each step to map out the energy landscape, revealing the global minimum and other low-energy conformers and the energy barriers between them.
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic data, which are invaluable for identifying and characterizing the compound.
Simulated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for each of the non-equivalent nuclei in this compound. These theoretical spectra, when compared with experimental data, can confirm the proposed structure and provide a detailed assignment of the observed signals.
Predicted Vibrational Frequencies (IR, Raman)
Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. This would help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as C-H stretches, N-H bends, and N-O stretches of the nitro group.
Theoretical Elucidation of Reaction Mechanisms and Transition States
A thorough examination of the reaction pathways for the synthesis of this compound would involve mapping the potential energy surface to identify key intermediates and transition states. This analysis is crucial for understanding the kinetics and thermodynamics of its formation.
Reaction Pathway Mapping and Intermediate Characterization
Detailed computational studies would be required to map the reaction coordinates for the formation of this compound. This would likely involve the reductive amination of 2-methylcyclohexanone (B44802) with 3-nitrobenzylamine or the N-alkylation of 2-methylcyclohexanamine with a 3-nitrobenzyl halide. Characterization of the intermediates, such as the corresponding imine or hemiaminal, and transition states would provide a step-by-step description of the reaction at a molecular level.
Analysis of Intermolecular Interactions and Non-Covalent Bonding
The supramolecular chemistry of this compound in the solid state and in solution is governed by a variety of non-covalent interactions. A detailed computational analysis would be essential to understand these forces.
Hydrogen Bonding Networks
The molecule possesses both hydrogen bond donors (the secondary amine N-H group) and acceptors (the oxygen atoms of the nitro group and the nitrogen atom of the amine). Theoretical modeling could predict and characterize the geometry and strength of intermolecular hydrogen bonds, which are critical in determining the crystal packing and physical properties of the compound.
Non-Covalent Interaction (NCI) Theory Analysis
NCI analysis is a valuable computational tool used to visualize and understand weak interactions, such as van der Waals forces, π-stacking (involving the nitro-substituted benzene (B151609) ring), and hydrogen bonds. This method would allow for the identification of regions of significant non-covalent interactions within the molecular structure and in its interactions with other molecules.
Charge Distribution and Electrostatic Potential Analysis
The distribution of electron density within this compound dictates its reactivity and intermolecular interaction patterns. The electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring and the entire molecule. An analysis of the molecular electrostatic potential (MEP) would highlight the electron-rich and electron-deficient regions, providing insights into how the molecule interacts with other chemical species. For instance, the negative potential around the nitro group's oxygen atoms would indicate their susceptibility to electrophilic attack or their role as hydrogen bond acceptors.
In the absence of specific computational studies on this compound, the detailed data tables and in-depth research findings required for a comprehensive article on its theoretical chemistry cannot be generated. Further experimental and computational research is needed to provide the necessary data for such an analysis.
Synthesis and Characterization of Chemically Modified Derivatives of 2 Methyl N 3 Nitrobenzyl Cyclohexanamine
Systematic Modification of the Cyclohexyl Moiety
The methyl group at the 2-position of the cyclohexyl ring introduces a stereocenter, leading to the existence of different stereoisomers. The relative orientation of the methyl group and the N-nitrobenzylamine substituent (cis or trans) results in diastereomers. Each of these diastereomers can exist as a pair of enantiomers. The spatial arrangement of the 2-methyl group significantly influences the molecule's shape and can impact its chemical reactivity. For instance, the methyl group can occupy either an axial or an equatorial position in the dominant chair conformation of the cyclohexane (B81311) ring. An axial methyl group can present greater steric hindrance to reactions involving the adjacent amine, potentially slowing down reaction rates compared to its equatorial counterpart.
The introduction of various alkyl groups onto the cyclohexyl ring allows for a systematic investigation of how steric bulk and electronic effects influence the molecule's character. Alkyl groups are generally considered electron-donating through an inductive effect (+I), which can modulate the nucleophilicity of the secondary amine. The size and branching of the alkyl substituent can also impose conformational preferences on the ring and sterically hinder or facilitate reactions at the amine center. While specific research on the alkylation of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine is limited, the expected effects can be extrapolated from general principles of organic chemistry.
Table 1: Predicted Effects of Alkyl Substitution on the Cyclohexyl Ring
| Substituent | Inductive Effect | Predicted Impact on Amine Nucleophilicity | Key Considerations |
| Methyl (-CH₃) | Weakly donating (+I) | Baseline increase | Reference point for comparison. |
| Ethyl (-CH₂CH₃) | Donating (+I) | Slight increase over methyl | Minor increase in steric bulk. |
| Isopropyl (-CH(CH₃)₂) | Moderately donating (+I) | Moderate increase | Increased steric hindrance may influence reaction rates. |
| tert-Butyl (-C(CH₃)₃) | Strongly donating (+I) | Significant increase | Significant steric hindrance; may lock the ring conformation. |
The conformation of the cyclohexyl ring is a critical determinant of chemical reactivity. slideshare.net The ring predominantly exists in a dynamic equilibrium between two chair conformations. Substituents can be positioned either axially or equatorially. Equatorial substituents are generally more stable and less sterically hindered than their axial counterparts. slideshare.net Consequently, the reactivity of the amine group in this compound is influenced by the conformational preference of the N-(3-nitrobenzyl) group. When this bulky group is in the more stable equatorial position, the amine's lone pair of electrons is more accessible for reactions such as alkylation or acylation. Conversely, if the group is forced into an axial position, steric hindrance from axial hydrogens can impede the approach of reagents, leading to slower reaction rates. slideshare.net
Derivatization of the Nitrobenzyl Group
The nitrobenzyl moiety is rich in electronic features that can be tuned through chemical modification, primarily by altering the position of the nitro group or by introducing additional substituents to the aromatic ring.
The position of the nitro group on the benzyl (B1604629) ring profoundly affects the electronic properties of the molecule. The parent compound features a meta-nitro group (3-position). Synthesizing the ortho (2-nitro) and para (4-nitro) isomers allows for a direct comparison of positional effects. A nitro group is strongly electron-withdrawing, primarily through a resonance effect (-M) and an inductive effect (-I). libretexts.org These effects are position-dependent. The synthesis of ortho-nitrobenzyl and para-nitrobenzyl derivatives has been documented for related compounds. google.comnih.gov
Table 2: Comparison of Nitro Group Positional Isomers
| Isomer Position | Description of Electronic Effect | Predicted Impact on Aromatic Ring Reactivity |
| ortho (2-position) | Strong inductive and resonance electron withdrawal. Potential for intramolecular hydrogen bonding with the benzylic N-H. | Deactivates the ring towards electrophilic substitution. May influence amine reactivity through steric hindrance and hydrogen bonding. |
| meta (3-position) | Primarily a strong inductive electron-withdrawing effect; resonance effect does not extend to the benzylic carbon's position. | Strongly deactivates the ring towards electrophilic substitution. The effect on the amine is mainly inductive. |
| para (4-position) | Strong inductive and resonance electron withdrawal, delocalizing electron density from the entire ring system. | Strongly deactivates the ring towards electrophilic substitution. The electronic pull is transmitted effectively through the conjugated system. |
Introducing additional substituents onto the aromatic ring of the nitrobenzyl group provides a powerful method for fine-tuning the electronic environment. Electron-donating groups (EDGs) release electron density into the ring, making it more nucleophilic, while electron-withdrawing groups (EWGs) pull electron density away, making it less so. scribd.comwikipedia.org These substituents can influence the reactivity of the aromatic ring itself and can also electronically modulate the reactivity of the distal amine group via inductive and resonance effects. The presence of the nitro group already deactivates the ring, and additional substituents can either enhance or counteract this effect. libretexts.orgmasterorganicchemistry.com
Table 3: Effects of Additional Substituents on the Nitro-Substituted Aromatic Ring
| Substituent | Classification | Electronic Effects (Inductive/Resonance) | Expected Impact on Aromatic Ring Reactivity |
| -OH (Hydroxy) | Activating (EDG) | -I / +M | Donates electron density via resonance, counteracting the deactivating effect of the nitro group. masterorganicchemistry.com |
| -OCH₃ (Methoxy) | Activating (EDG) | -I / +M | Similar to -OH, donates electron density through its lone pair of electrons. masterorganicchemistry.com |
| -CH₃ (Methyl) | Activating (EDG) | +I | Donates electron density through a weak inductive effect. libretexts.org |
| -Cl (Chloro) | Deactivating (EWG) | -I / +M | Withdraws electron density through induction, which outweighs its weak resonance donation. wikipedia.org |
| -CN (Cyano) | Deactivating (EWG) | -I / -M | Strongly withdraws electron density through both inductive and resonance effects. libretexts.org |
| -NO₂ (Nitro) | Deactivating (EWG) | -I / -M | Strongly withdraws electron density, further deactivating the ring. scribd.com |
Alterations in the Benzyl Linker (e.g., α-substitution)
The benzyl linker in this compound presents a site for structural modification at the α-carbon (the carbon atom of the benzyl group directly attached to the nitrogen). Introduction of substituents at this position can significantly impact the steric and electronic properties of the molecule.
A plausible synthetic route to achieve α-substitution would involve the deprotonation of the α-carbon followed by reaction with an electrophile. However, the direct deprotonation of the benzylic C-H bond would be challenging due to its relatively high pKa. A more feasible approach would likely involve a multi-step synthesis starting from a different precursor. For instance, the reaction of 2-methylcyclohexanamine with an α-substituted-3-nitrobenzyl halide would yield the desired α-substituted derivative.
Another theoretical approach is the deconjugative α-alkylation of a related α,β-unsaturated aldehyde, which has been shown to be effective for cyclohexenecarboxaldehydes. nih.gov This strategy, while not directly applicable to the parent compound, highlights a potential pathway for creating a diverse range of α-substituted analogues through a different synthetic design.
Table 1: Hypothetical α-Substituted Derivatives of this compound and Their Potential Synthetic Precursors
| α-Substituent | Derivative Name | Potential Synthetic Precursor (Electrophile) |
| Methyl | 2-methyl-N-(1-(3-nitrophenyl)ethyl)cyclohexanamine | 1-(3-nitrophenyl)ethyl halide |
| Ethyl | 2-methyl-N-(1-(3-nitrophenyl)propyl)cyclohexanamine | 1-(3-nitrophenyl)propyl halide |
| Phenyl | 2-methyl-N-((3-nitrophenyl)(phenyl)methyl)cyclohexanamine | (3-nitrophenyl)(phenyl)methyl halide |
This table is illustrative and based on general synthetic principles, as specific experimental data for these reactions on the target compound were not found.
Modifications at the Secondary Amine Nitrogen
The secondary amine nitrogen in this compound is a key functional group that can readily undergo various chemical transformations, including alkylation, acylation, and salt formation.
Alkylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by reaction with alkyl halides. This reaction would lead to the formation of a tertiary amine. The reactivity of the secondary amine is generally higher than that of a primary amine due to the electron-donating effect of the two attached carbon substituents.
A general reaction for the N-alkylation would be: this compound + R-X → N-alkyl-2-methyl-N-(3-nitrobenzyl)cyclohexanamine + HX (where R is an alkyl group and X is a halide)
Acylation: The secondary amine can also be acylated using acylating agents such as acyl chlorides or acid anhydrides to form an amide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
A general reaction for the N-acylation would be: this compound + R-COCl → N-acyl-2-methyl-N-(3-nitrobenzyl)cyclohexanamine + HCl
Recent advancements in N-acylation methodologies include UV-light-induced reactions with α-diketones organic-chemistry.org and visible-light-induced reactions of sulfoximines, organic-chemistry.org which offer milder and more environmentally friendly alternatives to traditional methods.
Table 2: Potential N-Alkylated and N-Acylated Derivatives of this compound
| Reagent | Derivative Type | Product Name |
| Methyl iodide | N-Alkylation | N-methyl-(this compound) |
| Ethyl bromide | N-Alkylation | N-ethyl-(this compound) |
| Acetyl chloride | N-Acylation | N-acetyl-(this compound) |
| Benzoyl chloride | N-Acylation | N-benzoyl-(this compound) |
This table represents potential products based on general reactivity patterns of secondary amines. Specific reaction conditions and yields would require experimental determination.
As an amine, this compound is basic and can react with acids to form salts. The most common salts are formed with mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or with organic acids like tartaric acid or citric acid.
The formation of a hydrochloride salt, for example, would involve the protonation of the nitrogen atom by the hydrogen ion from HCl: this compound + HCl → 2-methyl-N-(3-nitrobenzyl)cyclohexanaminium chloride
The resulting salt would be an ionic compound and is expected to have significantly different physical properties compared to the free base. Typically, amine salts exhibit higher melting points and greater water solubility. The chemical behavior of the salt in solution would be that of a weak acid, as the ammonium (B1175870) ion can donate a proton to water in an equilibrium reaction.
The characterization of such salts would involve techniques like melting point determination, elemental analysis, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the ammonium moiety and the counter-ion.
Future Research Directions and Unexplored Chemical Space for 2 Methyl N 3 Nitrobenzyl Cyclohexanamine
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine can be envisioned through the reductive amination of 2-methylcyclohexanone (B44802) with 3-nitrobenzylamine. frontiersin.orgfrontiersin.org This classical transformation, however, offers significant room for improvement in terms of efficiency and sustainability. Future research could focus on the development of novel catalytic systems that operate under milder conditions and utilize greener solvents.
One promising avenue is the exploration of one-pot tandem reactions where a nitroarene is reduced in situ and then undergoes reductive amination. frontiersin.orgrsc.org For instance, the use of a nickel/nickel oxide (Ni/NiO) composite as a heterogeneous catalyst has been shown to be effective for the one-pot reductive amination of carbonyl compounds with nitroarenes using molecular hydrogen. nih.gov Investigating the applicability of such a system to the synthesis of this compound from 2-methylcyclohexanone and 1-methyl-3-nitrobenzene could lead to a more atom-economical and environmentally benign process. Furthermore, iridium-catalyzed transfer hydrogenation presents another mild and efficient method for this one-pot synthesis. rsc.org
The development of catalysts based on earth-abundant and non-noble metals is a key goal in green chemistry. frontiersin.org Research into iron- or cobalt-based catalysts for the reductive amination step could provide more cost-effective and sustainable alternatives to traditional palladium or platinum catalysts. nih.govresearchgate.net The optimization of reaction parameters such as temperature, pressure, and solvent system would be crucial in maximizing the yield and selectivity for the desired diastereomers of this compound.
In-Depth Mechanistic Studies of Under-Explored Chemical Transformations
The chemical structure of this compound offers several sites for chemical transformations, the mechanisms of which are ripe for detailed investigation. The reduction of the nitro group to an amino group is a fundamental transformation with a complex, multi-stage mechanism that can proceed through various intermediates such as nitroso and hydroxylamine (B1172632) species. orientjchem.orgresearchgate.net Studying the reduction of the nitro group in this compound under different catalytic conditions (e.g., using iron, tin, or catalytic hydrogenation) could provide valuable insights into the influence of the bulky N-substituent on the reaction pathway and selectivity. nih.govmasterorganicchemistry.com
Furthermore, the presence of two chiral centers in the molecule (at the 1 and 2 positions of the cyclohexane (B81311) ring) gives rise to diastereomers. Mechanistic studies could explore how different synthetic methods influence the diastereomeric ratio of the product. Understanding the transition states and intermediates in the reductive amination process through a combination of experimental kinetics and computational modeling could allow for the development of highly diastereoselective syntheses.
The N-benzyl bond is also susceptible to cleavage under certain conditions. Mechanistic investigations into the hydrogenolysis of this bond could reveal pathways to selectively debenzylate the amine, providing access to 2-methylcyclohexanamine derivatives.
Exploration of Novel Chemical Applications as Reagents or Synthetic Intermediates (strictly non-biological)
Beyond its synthesis, this compound and its derivatives hold potential as reagents or intermediates in organic synthesis. The nitrobenzyl group is a well-known photolabile protecting group. umass.edunih.gov Upon irradiation with UV light, o-nitrobenzyl groups can be cleaved, and while the subject compound has a meta-nitro group, the potential for photo-induced transformations should not be dismissed without investigation. Future research could explore if the 3-nitrobenzyl group in this specific molecular context can function as a photocleavable directing group or protecting group for the secondary amine, allowing for controlled reaction sequences.
The reduction of the nitro group to an amine would yield N-(3-aminobenzyl)-2-methylcyclohexanamine, a diamine that could serve as a valuable building block for the synthesis of more complex molecules, such as ligands for catalysis or novel polymer architectures. The two amine groups with different basicities and steric environments could allow for selective functionalization.
Furthermore, arylcyclohexylamines are a class of compounds with diverse chemical properties. wikipedia.orgnih.gov Depending on the substituents, they can be fine-tuned for various applications. Investigating the reactivity of the aromatic ring of this compound towards further functionalization, for example through electrophilic or nucleophilic aromatic substitution, could lead to a diverse library of new compounds with potentially interesting material properties.
Integration of Advanced Spectroscopic and Computational Techniques for Multiscale Modeling
The stereochemical complexity of this compound, with its potential for multiple diastereomers and conformers, makes it an excellent candidate for analysis by advanced spectroscopic and computational methods. Future research should focus on the detailed characterization of the individual diastereomers.
Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), would be essential for the unambiguous assignment of the proton and carbon signals of each diastereomer. The use of chiral derivatizing agents could facilitate the determination of enantiomeric purity and the assignment of absolute configuration by NMR. rsc.orgresearchgate.net
Computational modeling, using methods like Density Functional Theory (DFT), can provide significant insights into the conformational landscape of the molecule. sapub.orgnih.gov Such studies can predict the relative stabilities of different chair and boat conformations of the cyclohexane ring and the orientation of the substituents. This information is crucial for understanding the reactivity and physical properties of the different diastereomers. A synergistic approach, combining experimental NMR data with computational models, would provide a comprehensive, multiscale understanding of the molecule's structure and dynamics. nih.gov
Investigation of Solid-State Chemical Reactions and Properties
The solid-state behavior of this compound is another largely unexplored area. The presence of the nitro group suggests that crystal engineering principles could be applied to control the packing of the molecules in the solid state. rsc.org The nitro group is known to participate in various non-covalent interactions that can influence crystal packing and, consequently, the material's physical properties. rsc.orgmdpi.com
Future research could involve the systematic crystallization of the different diastereomers and the characterization of their crystal structures by single-crystal X-ray diffraction. This would provide valuable data on intermolecular interactions, such as hydrogen bonding and π-π stacking. Understanding these interactions is a prerequisite for designing materials with specific properties.
Furthermore, the potential for solid-state reactions could be investigated. For example, photochemical reactions in the crystalline state can sometimes lead to different products than those obtained in solution due to the topochemical control exerted by the crystal lattice. The study of polymorphism, the ability of a compound to exist in more than one crystal form, would also be of interest, as different polymorphs can exhibit different stabilities, and physical properties.
Q & A
Q. What strategies differentiate its neurochemical activity from piperidine-containing analogs (e.g., orexin receptor modulation)?
- Pharmacophore Mapping : Overlay 3D structures with known receptor agonists/antagonists (e.g., SB-334867). Identify critical hydrogen-bonding and hydrophobic interactions .
- In Silico Mutagenesis : Simulate receptor binding pockets (e.g., OX₂R) to assess the impact of nitro vs. piperidine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
